molecular formula C23H32O5 B14801698 Pregn-5-en-20-one, 21-(acetyloxy)-16,17-epoxy-3-hydroxy-, (3beta,16alpha)-

Pregn-5-en-20-one, 21-(acetyloxy)-16,17-epoxy-3-hydroxy-, (3beta,16alpha)-

Cat. No.: B14801698
M. Wt: 388.5 g/mol
InChI Key: ZGLUWNAFPZDBGF-DIXSWTNBSA-N
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Description

Pregn-5-en-20-one, 21-(acetyloxy)-16,17-epoxy-3-hydroxy-, (3beta,16alpha)- is a complex organic compound with significant importance in various scientific fields. This compound is a derivative of pregnane, a steroid nucleus, and is characterized by its unique structural features, including an epoxy group and an acetyloxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pregn-5-en-20-one, 21-(acetyloxy)-16,17-epoxy-3-hydroxy-, (3beta,16alpha)- involves multiple steps, starting from simpler steroid precursors. The key steps include:

    Epoxidation: Introduction of the epoxy group at the 16,17 positions.

    Acetylation: Addition of the acetyloxy group at the 21 position.

    Hydroxylation: Introduction of the hydroxyl group at the 3 position.

These reactions typically require specific catalysts and conditions, such as the use of peracids for epoxidation and acetic anhydride for acetylation.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the structural integrity of the compound, and advanced purification techniques are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Pregn-5-en-20-one, 21-(acetyloxy)-16,17-epoxy-3-hydroxy-, (3beta,16alpha)- undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group at the 3 position can yield a ketone, while reduction of the ketone at the 20 position can produce an alcohol.

Scientific Research Applications

Pregn-5-en-20-one, 21-(acetyloxy)-16,17-epoxy-3-hydroxy-, (3beta,16alpha)- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.

    Biology: Studied for its role in various biological processes and its interaction with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of Pregn-5-en-20-one, 21-(acetyloxy)-16,17-epoxy-3-hydroxy-, (3beta,16alpha)- involves its interaction with specific molecular targets and pathways. The compound binds to steroid receptors, modulating gene expression and influencing various physiological processes. The epoxy and acetyloxy groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pregn-5-en-20-one, 3-hydroxy-: A structurally similar compound with a hydroxyl group at the 3 position.

    Pregn-5-en-20-one, 3,16-bis[(trimethylsilyl)oxy]-: Another derivative with trimethylsilyl groups at the 3 and 16 positions.

Uniqueness

Pregn-5-en-20-one, 21-(acetyloxy)-16,17-epoxy-3-hydroxy-, (3beta,16alpha)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H32O5

Molecular Weight

388.5 g/mol

IUPAC Name

[2-[(6S,7S,11R)-14-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C23H32O5/c1-13(24)27-12-19(26)23-20(28-23)11-18-16-5-4-14-10-15(25)6-8-21(14,2)17(16)7-9-22(18,23)3/h4,15-18,20,25H,5-12H2,1-3H3/t15?,16?,17?,18?,20?,21-,22-,23+/m0/s1

InChI Key

ZGLUWNAFPZDBGF-DIXSWTNBSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@]12C(O1)CC3[C@@]2(CCC4C3CC=C5[C@@]4(CCC(C5)O)C)C

Canonical SMILES

CC(=O)OCC(=O)C12C(O1)CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C

Origin of Product

United States

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